molecular formula C20H19Cl2NO B11502960 (3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11502960
M. Wt: 360.3 g/mol
InChI Key: QKSSIIHHEJHJIV-BIENJYKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-DICHLOROPHENYL)-6-METHOXY-9-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENYL)-6-METHOXY-9-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-DICHLOROPHENYL)-6-METHOXY-9-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19Cl2NO

Molecular Weight

360.3 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C20H19Cl2NO/c1-11-6-9-17(24-2)20-18(11)13-4-3-5-14(13)19(23-20)15-8-7-12(21)10-16(15)22/h3-4,6-10,13-14,19,23H,5H2,1-2H3/t13-,14+,19-/m1/s1

InChI Key

QKSSIIHHEJHJIV-BIENJYKASA-N

Isomeric SMILES

CC1=C2[C@@H]3C=CC[C@@H]3[C@@H](NC2=C(C=C1)OC)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C2C3C=CCC3C(NC2=C(C=C1)OC)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.